molecular formula C11H6Cl2FN3O2 B15245755 4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid

4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid

Cat. No.: B15245755
M. Wt: 302.09 g/mol
InChI Key: QSWCXTGEYWBHEB-UHFFFAOYSA-N
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Description

4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid (CAS 496852-38-1) is a bipyridine carboxylic acid derivative of significant interest in agricultural chemistry research, particularly in the development of novel herbicidal agents . Compounds within this chemical class, characterized by a chloro-fluoro-pyridine backbone, are frequently explored as key synthetic intermediates or active ingredients in herbicidal compositions . The molecular structure, which incorporates halogen substituents (chloro and fluoro) and a carboxylic acid functional group, is a common pharmacophore in modern agrochemical design. The presence of the carboxylic acid group offers a versatile handle for further chemical modification, such as the synthesis of various esters or salts, allowing researchers to fine-tune the compound's physicochemical properties and biological activity . This compound is supplied strictly for Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C11H6Cl2FN3O2

Molecular Weight

302.09 g/mol

IUPAC Name

4-amino-3-chloro-6-(6-chloropyridin-3-yl)-5-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C11H6Cl2FN3O2/c12-5-2-1-4(3-16-5)9-7(14)8(15)6(13)10(17-9)11(18)19/h1-3H,(H2,15,17)(H,18,19)

InChI Key

QSWCXTGEYWBHEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules like bipyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the bipyridine-carboxylic acid family, which includes derivatives with varying substituents and functional groups. Below is a detailed comparison with structurally related compounds:

Structural Analogues

Compound Name Substituents Molecular Weight (g/mol) Solubility (mg/mL) LogP Key Properties/Applications
4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid -NH2, -Cl (positions 5,6'), -F (position 3), -COOH (position 6) ~315.6 (calculated) <1 (aqueous) ~2.8 High electronegativity, metal coordination
(2,2'-Bipyridine)-6-carboxylic acid -COOH (position 6) 216.2 ~10 (aqueous) 1.2 Ligand for metal complexes
4-Bromo-2,2'-bipyridine -Br (position 4) 254.1 Insoluble 3.1 Intermediate in cross-coupling reactions
4-(2,3-Dimethylacrylic acid)-2,2'-bipyridine (L1) -CH2C(CH3)=CHCOOH (position 4) 316.3 ~5 (DMSO) 2.5 Fluorescent probes, photophysical studies

Functional Group Analysis

  • Halogenation: The presence of chlorine and fluorine in the target compound enhances electronegativity and lipophilicity compared to non-halogenated analogues like (2,2'-bipyridine)-6-carboxylic acid. This improves membrane permeability and binding affinity in biological systems.
  • Amino Group: The -NH2 group distinguishes it from brominated or alkylated bipyridines (e.g., 4-Bromo-2,2'-bipyridine), enabling hydrogen bonding and participation in acid-base reactions.
  • Carboxylic Acid : Unlike ester or amide derivatives (e.g., bpy-CONHMe in ), the free -COOH group facilitates coordination with transition metals (e.g., Mn, Ag) for catalytic applications .

Reactivity and Stability

  • The fluorine atom in the target compound increases oxidative stability compared to bromine-containing analogues (e.g., 4-Bromo-2,2'-bipyridine), which are prone to debromination under harsh conditions .
  • The carboxylic acid group enhances aqueous solubility relative to non-polar derivatives like 4-(9-anthracenyl)-substituted bipyridines (e.g., L2 in ), though solubility remains low due to halogenation .

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